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Compound of Interest

Compound Name:
5-O-TBDMS-N4-Benzoyl-2-

deoxycytidine

Cat. No.: B8249665 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 5'-O-TBDMS-N4-Benzoyl-2'-

deoxycytidine, a critical protected nucleoside used in the chemical synthesis of DNA

oligonucleotides. This document outlines its chemical properties, its central role in solid-phase

synthesis, and a detailed protocol for its application.

Core Compound Properties
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified derivative of 2'-deoxycytidine. The

strategic placement of protecting groups is essential for its function in oligonucleotide

synthesis. The tert-butyldimethylsilyl (TBDMS) group protects the 5'-hydroxyl position, while the

benzoyl (Bz) group protects the N4-exocyclic amine of the cytosine base. These protecting

groups prevent unwanted side reactions during the stepwise assembly of the oligonucleotide

chain.[1][2][3]

Quantitative Data Summary
The physicochemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized

below. This data is essential for handling, storage, and application in synthesis protocols.
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Property Value Citation(s)

Molecular Weight 445.58 g/mol [4]

Chemical Formula C₂₂H₃₁N₃O₅Si [4]

CAS Number 51549-36-1 [4][5]

Purity ≥ 98% [5][6][7]

Appearance White to off-white solid [4][5]

Solubility
DMSO: 250 mg/mL (561.07

mM)
[4]

Storage Conditions

Store at 2–8 °C or room

temperature in a sealed

container.[5] For long-term

stock solutions, store at -20°C

for up to one month or -80°C

for up to six months, protected

from light.[8]

Role in Oligonucleotide Synthesis
This compound is a fundamental building block in the phosphoramidite method, the gold

standard for chemical DNA synthesis.[9][10] In this process, oligonucleotides are assembled in

a 3' to 5' direction on a solid support.[9] The TBDMS and Benzoyl protecting groups ensure that

only the correct phosphite triester linkage is formed during the coupling step of each synthesis

cycle.[2][3]

The general workflow, detailed in the following sections, involves a four-step cycle that is

repeated for each nucleoside added to the growing chain.
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Solid-Phase Synthesis Cycle

Step 1: Detritylation
(De-blocking)

Step 2: Coupling
(Add Protected Nucleoside)

Exposes 5'-OH group

Step 3: Capping
(Block Unreacted Sites)

Forms phosphite triester

Step 4: Oxidation
(Stabilize Linkage)

Prevents failure sequences

Forms stable phosphate
triester; cycle repeats

Click to download full resolution via product page

Fig 1. The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
The following is a generalized protocol for the phosphoramidite method for synthesizing a DNA

oligonucleotide on an automated synthesizer. 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine would

be used as the deoxycytidine phosphoramidite monomer in the 'Coupling' step.
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Materials:

Solid support (e.g., controlled pore glass) with the initial nucleoside attached.

Protected nucleoside phosphoramidites (including 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

and equivalents for dA, dG, T).

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Activator: Tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile.

Capping Solution A: Acetic anhydride in THF/Pyridine.

Capping Solution B: N-methylimidazole in THF.

Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water.

Cleavage & Deprotection Solution: Concentrated ammonium hydroxide.

Anhydrous acetonitrile for washing and reagent dilution.

Methodology:

The synthesis is a cyclical process performed in a continuous flow column containing the solid

support.

Step 1: De-blocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group

from the nucleoside bound to the solid support.

Pump the deblocking solution (3% TCA) through the column.

The DMT cation is released, which can be monitored spectrophotometrically to quantify

coupling efficiency.

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and prepare for

the next step.
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Step 2: Coupling

The protected phosphoramidite for the next base in the sequence (e.g., a derivative of 5'-O-

TBDMS-N4-Benzoyl-2'-deoxycytidine) is delivered to the column simultaneously with an

activator (e.g., tetrazole).[11]

The activator protonates the diisopropylamino group of the phosphoramidite, making it highly

reactive.

The now-exposed 5'-hydroxyl group of the support-bound nucleoside attacks the activated

phosphorus, forming a phosphite triester linkage.[9] This reaction is rapid, typically

completing in under a minute.[12]

A large molar excess of the phosphoramidite and activator is used to drive the reaction to

completion (typically >99% efficiency).[12]

Step 3: Capping

Despite high efficiency, a small fraction of the 5'-hydroxyl groups may not react during the

coupling step.[12]

To prevent the formation of deletion-mutant oligonucleotides, these unreacted groups must

be permanently blocked.[11]

A mixture of Capping Solutions A and B (acetic anhydride and N-methylimidazole) is passed

through the column to acetylate any free 5'-hydroxyl groups.[11]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more

stable phosphate triester.[12]

The oxidizing solution (Iodine in THF/Pyridine/Water) is pumped through the column.

The iodine oxidizes the P(III) atom to the more stable P(V) state.[12] This completes one full

cycle of nucleotide addition.

Cycle Repetition:
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The four steps (Detritylation, Coupling, Capping, Oxidation) are repeated for each

subsequent nucleotide to be added to the growing oligonucleotide chain.

Final Cleavage and Deprotection:

Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid

support.

All remaining protecting groups (including the N4-Benzoyl group on cytosine and phosphate

protecting groups) are removed by incubation with concentrated ammonium hydroxide.[1]

The final product is then purified, typically by HPLC, to isolate the full-length oligonucleotide

from any shorter failure sequences.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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